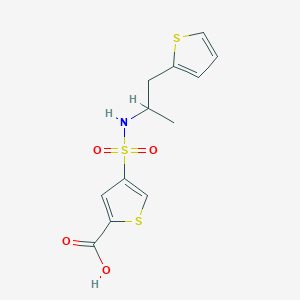
N-(1-cyanoethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanoethyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of cyanoacetamides and thiophene derivatives. This compound is characterized by the presence of a cyano group (-CN) attached to an ethyl group, which is further connected to a thiophene ring substituted with a carboxamide group (-CONH2). Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)thiophene-3-carboxamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Alternatively, stirring the reactants without solvent at elevated temperatures (e.g., 70°C) or using fusion methods can also be employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reaction conditions, such as temperature, solvent, and catalysts, can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanoethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The active hydrogen atoms on the thiophene ring and the cyano group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiophene oxides, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
N-(1-cyanoethyl)thiophene-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1-cyanoethyl)thiophene-3-carboxamide can be compared with other similar compounds, such as:
N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide: This compound exhibits high fungicidal activity and is used in agricultural applications.
Penthiopyrad: A thiophene-based fungicide with broad-spectrum activity against various plant diseases.
Indole derivatives: These compounds share similar biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanoethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLHSAXNRDEGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)

![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)

![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)

![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

